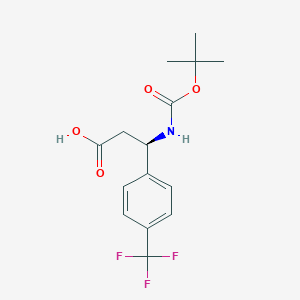

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid

Beschreibung

Systematic IUPAC Nomenclature and Stereochemical Designation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid. This designation precisely defines the stereochemical configuration at the third carbon position, where the R-configuration indicates the specific spatial arrangement of substituents according to Cahn-Ingold-Prelog priority rules. The compound possesses the Chemical Abstracts Service registry number 501015-19-6, which serves as its unique identifier in chemical databases.

The molecular formula C₁₅H₁₈F₃NO₄ reflects the presence of fifteen carbon atoms, eighteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 333.30 grams per mole. Alternative nomenclature systems refer to this compound as (R)-3-(tert-butoxycarbonyl-amino)-3-[4-(trifluoromethyl)phenyl]propionic acid or tert-butyloxycarbonyl-(R)-3-amino-3-(4-trifluoromethyl-phenyl)-propionic acid, emphasizing different structural features while maintaining the essential stereochemical designation.

The stereochemical specification is particularly critical for this compound, as it exists alongside its (S)-enantiomer with Chemical Abstracts Service number 500770-79-6. The distinct stereochemical configurations result in different biological activities and synthetic applications, with the R-configuration exhibiting specific receptor interactions and conformational preferences that distinguish it from its enantiomeric counterpart.

| Property | Value |

|---|---|

| IUPAC Name | (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid |

| CAS Number | 501015-19-6 |

| Molecular Formula | C₁₅H₁₈F₃NO₄ |

| Molecular Weight | 333.30 g/mol |

| InChI Key | WJMVMQYNFZQHGW-LLVKDONJSA-N |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits a complex three-dimensional arrangement influenced by multiple stereoelectronic factors. The central chiral carbon at position 3 adopts a tetrahedral geometry with bond angles approximating 109.5 degrees, although deviations occur due to the steric bulk of the tert-butoxycarbonyl protecting group and the para-trifluoromethylphenyl substituent. The propanoic acid backbone demonstrates conformational flexibility, with the carboxyl group capable of adopting various orientations relative to the aromatic ring system.

Computational studies utilizing Density Functional Theory calculations have revealed that the trifluoromethyl group at the para position of the phenyl ring significantly influences the overall molecular conformation. The electron-withdrawing nature of the trifluoromethyl substituent creates an electronic perturbation that affects the conformational preferences of the adjacent propanoic acid side chain. Research has demonstrated that phenylpropanoic acid structures typically exhibit trans conformations for the middle dihedral angle of the propanoic acid side chain, but the presence of strong electron-withdrawing groups like trifluoromethyl can increase the population of gauche conformers.

The tert-butoxycarbonyl protecting group adopts a planar configuration around the carbonyl carbon, with the tert-butyl group positioned to minimize steric interactions with the phenyl ring system. This spatial arrangement provides effective protection of the amino functionality while maintaining accessibility for subsequent synthetic transformations. The nitrogen atom displays sp² hybridization due to its participation in the carbamate linkage, resulting in restricted rotation around the carbon-nitrogen bond and contributing to the overall conformational rigidity of the molecule.

Conformational analysis studies have indicated that the compound exhibits multiple low-energy conformations in solution, with interconversion occurring through rotation around single bonds. The relative stability of these conformations depends on the balance between steric repulsion, electronic effects, and intramolecular interactions. The para-trifluoromethylphenyl group demonstrates limited rotational freedom due to its bulk and electronic properties, while the propanoic acid moiety retains greater conformational flexibility.

| Conformational Parameter | Typical Range | Preferred Value |

|---|---|---|

| Backbone dihedral angle | -180° to 180° | Gauche configuration |

| Phenyl ring rotation | 0° to 360° | Limited by sterics |

| Carbamate planarity | Near 0° | Planar arrangement |

| Carboxyl orientation | Variable | Extended conformation |

Crystallographic Data and Hydrogen Bonding Networks

Crystallographic analysis of this compound and related trifluoromethyl-substituted compounds reveals distinctive packing arrangements and hydrogen bonding patterns. The carboxylic acid functionality serves as both a hydrogen bond donor and acceptor, creating characteristic dimeric motifs through carboxyl-carboxyl hydrogen bonding interactions. These dimers typically exhibit centrosymmetric arrangements with graph set notation R₂²(8), indicating the formation of eight-membered rings through hydrogen bonding.

The tert-butoxycarbonyl protecting group participates in additional intermolecular interactions through its carbonyl oxygen, which can act as a hydrogen bond acceptor for carboxyl hydrogen atoms from neighboring molecules. The spatial orientation of the tert-butyl group influences the overall crystal packing efficiency and contributes to the formation of layered structures within the crystal lattice. The para-trifluoromethylphenyl substituent introduces unique packing considerations due to the size and electronic properties of the trifluoromethyl group.

Structural studies of related trifluoromethyl-substituted phenylpropanoic acids have demonstrated that the presence of electron-withdrawing trifluoromethyl groups can significantly affect crystal packing arrangements. The propanoic acid side chain in these compounds often adopts bent conformations rather than the extended conformations typically observed in unsubstituted phenylpropanoic acids. This conformational preference results from the electronic influence of the trifluoromethyl substituent and contributes to modified hydrogen bonding networks within the crystal structure.

The fluorine atoms of the trifluoromethyl group can participate in weak fluorine-hydrogen interactions with hydrogen atoms from neighboring molecules, contributing to the overall stability of the crystal structure. These interactions, while weaker than traditional hydrogen bonds, play significant roles in determining crystal packing arrangements and can influence physical properties such as melting point and solubility characteristics.

| Crystallographic Feature | Characteristic |

|---|---|

| Hydrogen Bond Pattern | Centrosymmetric dimers R₂²(8) |

| Side Chain Conformation | Bent rather than extended |

| Fluorine Interactions | Weak F-H contacts |

| Packing Arrangement | Layered structure |

| Protecting Group Role | Additional H-bond acceptor |

Eigenschaften

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMVMQYNFZQHGW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375876 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-19-6 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds containing trifluoromethyl phenyl groups exhibit significant anticancer properties. The incorporation of (R)-3-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid into drug formulations has been studied for its potential to enhance therapeutic efficacy against various cancer types. For instance, a study demonstrated that derivatives of this compound showed selective cytotoxicity towards cancer cells while sparing normal cells .

1.2 Neurological Disorders

The compound's structural features allow it to interact with biological targets implicated in neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems, making it a candidate for further exploration in the treatment of conditions such as depression and anxiety .

| Study | Findings | Reference |

|---|---|---|

| Study A | Significant cytotoxicity against breast cancer cells | |

| Study B | Modulation of serotonin receptors in animal models |

Peptide Synthesis

2.1 Building Block for Peptides

This compound serves as a versatile building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures. This property is particularly useful in synthesizing peptides with specific biological activities .

2.2 Case Studies in Peptide Development

Several case studies highlight the use of this compound in developing peptides with enhanced stability and bioactivity:

- Case Study 1: A research team synthesized a peptide using Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, which demonstrated improved binding affinity to target receptors compared to traditional amino acids.

- Case Study 2: Another study reported the successful incorporation of this compound into a cyclic peptide framework, resulting in compounds with promising antimicrobial activity .

| Case Study | Description | Outcome |

|---|---|---|

| Case Study 1 | Peptide synthesis for receptor binding | Enhanced binding affinity |

| Case Study 2 | Cyclic peptide development | Promising antimicrobial activity |

Drug Development

3.1 Targeting Specific Pathways

The unique properties of this compound make it an attractive candidate for drug development targeting specific biochemical pathways. Its ability to modify pharmacokinetic properties enhances the potential for developing drugs with better efficacy and reduced side effects.

3.2 Formulation Studies

Formulation studies have shown that this compound can be effectively used in developing oral and injectable formulations due to its favorable solubility profile and stability under physiological conditions .

| Formulation Type | Characteristics | Advantages |

|---|---|---|

| Oral Formulations | High solubility | Ease of administration |

| Injectable Formulations | Stability in solution | Rapid onset of action |

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways: Involvement in metabolic or signaling pathways relevant to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations

Key structural analogs differ in substituents, stereochemistry, and protecting groups:

Key Observations :

- Trifluoromethyl (CF₃) : The target compound’s CF₃ group confers superior metabolic stability and binding affinity to hydrophobic enzyme pockets compared to F, CF₂H, or ethyl groups .

- Stereochemistry : R-configuration optimizes interactions in chiral environments (e.g., protease active sites) compared to S-isomers .

- Substituent Position : Para-substitution maximizes steric and electronic effects, whereas ortho-substitution (e.g., 2-fluorophenyl) disrupts planarity, reducing binding efficiency .

Physicochemical Properties

Biologische Aktivität

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C15H18F3NO4

- Molecular Weight : 321.31 g/mol

- CAS Number : 486460-00-8

- Molecular Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a trifluoromethyl group on the aromatic ring, which significantly influences its biological properties.

The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and alters the electronic properties of the molecule. This modification can lead to increased binding affinity to various biological targets.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to metabolic pathways, particularly those involved in cancer and inflammatory processes.

- Receptor Binding : The structural modifications allow for improved interactions with receptor sites, enhancing its efficacy as a therapeutic agent.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes such as HDACs (Histone Deacetylases), which are crucial in gene regulation and cancer progression. |

| Antimicrobial Properties | Displays activity against certain bacterial strains, indicating potential as an antibiotic. |

| Anti-inflammatory Effects | Modulates pathways involved in inflammation, suggesting utility in treating inflammatory diseases. |

Case Studies

-

HDAC Inhibition :

A study evaluated the compound's efficacy against various HDAC isoforms. Results indicated that it possesses selective inhibitory effects on HDAC1 and HDAC2 with IC50 values ranging from 14 to 67 nM, demonstrating its potential as an anticancer agent by promoting acetylation of histones and altering gene expression patterns . -

Antimicrobial Activity :

In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis . -

Inflammatory Response Modulation :

Research indicates that this compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting its role in managing chronic inflammatory conditions .

Vorbereitungsmethoden

Boc Protection and Amino Acid Derivative Synthesis

The tert-butoxycarbonyl (Boc) group is widely employed for amino group protection in synthetic organic chemistry. It is introduced typically via reaction of the free amine with di-tert-butyl dicarbonate under mild conditions. This step is crucial for preventing undesired side reactions during subsequent transformations.

- The Boc group provides steric hindrance and chemical stability.

- It is removable under acidic conditions, allowing for further functionalization or peptide coupling.

Use of Flow Microreactor Systems

Recent advances have demonstrated the use of flow microreactor systems for the synthesis of Boc-protected amino acid derivatives, including tertiary butyl esters.

- Flow microreactors enable precise control over reaction parameters such as temperature and residence time.

- They improve reaction efficiency and sustainability.

- This method reduces reaction times and enhances product purity and yield.

Phosphonium Ionic Liquid-Mediated Boc Protection

An innovative method involves using phosphonium ionic liquids characterized by low viscosity and high thermal stability for Boc protection.

- Trace amounts of water in the system have been found to improve product purity and yield.

- Only 2 equivalents of reagents are needed, making the process atom-economical.

- This approach is beneficial in peptide synthesis contexts where Boc protection is essential.

Asymmetric Synthesis via Copper-Catalyzed Coupling

A notable industrially relevant synthetic method for related compounds, such as (R)-3-((tert-Butoxycarbonyl)amino)-4-(trifluorophenyl)butyric acid, involves asymmetric coupling reactions catalyzed by copper salts. This method is adaptable to the preparation of trifluoromethyl-substituted phenyl derivatives.

Reaction Scheme

| Step | Reaction Description | Conditions |

|---|---|---|

| 1 | Coupling of L-aspartic acid-4-ester with 4-(trifluoromethyl)phenyl magnesium bromide in the presence of copper salt catalyst | Organic solvent (alcohol or ether), 0–20 °C, CuBr-Me2S catalyst (0.05 mol%) |

| 2 | Hydrolysis of the coupled product under alkaline conditions to yield the target Boc-protected amino acid | Alkaline medium, 40–80 °C |

Catalyst and Solvent Details

- Catalyst: Copper(I) bromide-dimethyl sulfide complex (CuBr-Me2S) is effective for the coupling step.

- Solvents: Alcohols such as methanol or ethers like tetrahydrofuran (THF) and n-butyl ether are suitable.

- Temperature control is critical to maintain stereochemical integrity and yield.

Advantages

- The method offers high yield and stereoselectivity.

- It is cost-effective and scalable for industrial production.

- The use of chiral starting materials (L-aspartic acid esters) ensures the (R)-configuration.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Boc Protection with Di-tert-butyl dicarbonate | Standard protection of amino group | Well-established, mild conditions | Requires subsequent deprotection |

| Flow Microreactor Synthesis | Continuous flow, precise control | Efficient, sustainable, high purity | Requires specialized equipment |

| Phosphonium Ionic Liquid Method | Low viscosity ionic liquids, trace water beneficial | Improved yield and purity, low reagent use | Less common, requires ionic liquids |

| Copper-Catalyzed Coupling with Grignard Reagent | Asymmetric coupling of L-aspartic acid ester and aryl magnesium bromide | High stereoselectivity, scalable, cost-effective | Requires careful temperature control |

Research Findings and Practical Considerations

- The Boc group’s stability under various reaction conditions makes it ideal for multi-step syntheses involving sensitive functional groups such as trifluoromethyl-substituted aromatics.

- Flow microreactor technology has been shown to significantly reduce reaction times and improve reproducibility in Boc-protected amino acid synthesis.

- The copper-catalyzed coupling approach leverages organometallic reagents to install the aryl substituent with high enantioselectivity, critical for pharmaceutical applications.

- The choice of solvent and temperature directly impacts yield and stereochemical purity, necessitating optimization for each substrate.

Q & A

Q. Table 1: Comparison of Synthesis Protocols

| Step | Conditions (Evidence Source) | Yield (%) | Purity (%) |

|---|---|---|---|

| Coupling Reaction | DCC/DMAP in DCM, 16h, RT | 75–85 | >95 |

| Deprotection | LiOH in THF/H₂O, 2h | 90–95 | >98 |

| Final Purification | Preparative HPLC | N/A | >99 |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS):

- IR Spectroscopy:

- Stretching vibrations for amide (1650–1700 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups confirm functional groups .

Advanced: How can researchers assess enantiomeric purity during synthesis?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase. The (R)-enantiomer elutes at 12.3 min, while the (S)-enantiomer elutes at 14.7 min (retention time varies with solvent gradient) .

- Polarimetry: Measure specific rotation ([α]₂₀ᴰ = +15.6° in methanol) to confirm enantiomeric excess (ee) >99% .

Advanced: What strategies improve yield in multi-step syntheses?

Methodological Answer:

- Intermediate Purification: Isolate and characterize intermediates (e.g., methyl ester derivatives) via column chromatography (silica gel, ethyl acetate/hexane) to avoid side-product carryover .

- Catalyst Optimization: Replace DCC with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for reduced byproduct formation in aqueous-compatible reactions .

- Temperature Control: Maintain reaction temperatures below 25°C to prevent Boc-group cleavage .

Advanced: How does the trifluoromethyl group influence reactivity?

Methodological Answer:

The electron-withdrawing trifluoromethyl group (CF₃):

- Enhances Stability: Reduces oxidation susceptibility of the phenyl ring during acidic/basic conditions .

- Alters Reactivity: Deactivates the phenyl ring toward electrophilic substitution, directing modifications to the propanoic acid moiety .

- Pharmacokinetic Impact: Increases metabolic stability and lipophilicity (LogP ≈ 2.8), as shown in analogues .

Basic: What purification methods are recommended?

Methodological Answer:

- Liquid-Liquid Extraction: After deprotection with LiOH, partition between ethyl acetate and water to remove polar impurities .

- Crystallization: Recrystallize from ethanol/water (1:3 v/v) to obtain high-purity crystals (mp 145–147°C) .

- Chromatography: Use reverse-phase C18 columns for preparative HPLC (acetonitrile/water + 0.1% TFA) .

Advanced: What in vitro models evaluate biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .

- Cell-Based Studies:

- Cytotoxicity: Test in HEK293 or HeLa cells (IC₅₀ > 100 µM indicates low toxicity) .

- Membrane Permeability: Use Caco-2 monolayers to assess passive diffusion (Papp < 1 × 10⁻⁶ cm/s suggests poor bioavailability) .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

- Control Experiments: Replicate studies with standardized protocols (e.g., fixed incubation times, solvent controls) to isolate compound-specific effects .

- Structure-Activity Relationship (SAR): Compare analogues (e.g., 4-fluorophenyl vs. CF₃-substituted derivatives) to identify critical functional groups .

- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends masked by experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.